5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2172162-50-2
VCID: VC11497793
InChI: InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

CAS No.: 2172162-50-2

Cat. No.: VC11497793

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid - 2172162-50-2

Specification

CAS No. 2172162-50-2
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Standard InChI Key KPKQLOPUJBUOTE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a spiro[2.5]octane core, where a nitrogen atom occupies the spiro position (position 5), bridging a five-membered ring and a three-membered cyclopropane analog. The Boc group is attached to the nitrogen, while the carboxylic acid resides at position 7 (Figure 1). This arrangement imposes significant steric constraints, influencing reactivity and conformational dynamics .

Key structural attributes:

  • Molecular formula: C₁₃H₂₁NO₄

  • Molecular weight: 255.31 g/mol

  • Stereochemistry: The spiro configuration introduces chirality, with the (R)-enantiomer being more commonly synthesized for pharmaceutical applications .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation:

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), Boc methyl groups (δ 1.4 ppm), and carboxylic acid proton (δ 12–13 ppm).

  • ¹³C NMR: Peaks for the spiro carbon (δ 40–50 ppm), Boc carbonyl (δ 155 ppm), and carboxylic acid carbonyl (δ 170 ppm) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid typically involves multi-step sequences leveraging cyclopropanation and protecting group strategies. A representative pathway, adapted from industrial-scale processes for analogous compounds, is outlined below :

Cyclopropanation via Makosza Reaction

  • Formation of cyclopropane intermediate:

    • A Wittig reagent (e.g., methyltriphenylphosphonium bromide) reacts with a ketone precursor in 2-methyltetrahydrofuran (2-MeTHF) under basic conditions (NaOtBu) to generate a ylide.

    • Subsequent [2+1] cycloaddition with bromoform in the presence of NaOH yields a dibromocyclopropane intermediate .

  • Debromination:

    • Catalytic hydrogenation (H₂/Pd/C) in isopropanol with KOH removes bromine atoms, yielding the spirocyclic core .

Boc Protection and Carboxylic Acid Formation

  • Boc introduction:

    • The secondary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc₂O) in tert-butanol with triethylamine as a base.

  • Oxidation to carboxylic acid:

    • Hydrolysis of a methyl ester precursor (e.g., using NaOH in THF/water) generates the free carboxylic acid .

Optimized conditions:

  • Yield: 65–75% over four steps.

  • Purity: >98% by HPLC .

Applications in Medicinal Chemistry

Role as a Synthetic Building Block

The compound’s rigid spirocyclic scaffold makes it a valuable template for designing conformationally restricted analogs of bioactive molecules. Notable applications include:

  • Peptidomimetics: Mimicking peptide turn structures to enhance metabolic stability.

  • Kinase inhibitors: Serving as a core structure in ATP-competitive inhibitors due to its ability to occupy hydrophobic pockets .

ActivityTargetIC₅₀ / MICReference
AntibacterialDNA gyrase/topo IV0.03–4 μg/mL
Antiviral (HCV)NS5A protein1–10 nM
Anti-inflammatoryCOX-250–100 nM

Mechanistic insights:

  • The spirocyclic framework enhances binding affinity to enzyme active sites by reducing entropic penalties during ligand-receptor interactions .

Industrial-Scale Production Challenges

Process Optimization

Large-scale synthesis requires addressing key challenges:

  • Stereochemical control: Chiral resolution via crystallization or enzymatic methods to isolate the (R)-enantiomer.

  • Solvent selection: 2-MeTHF preferred over THF for improved safety and sustainability .

Regulatory Considerations

  • Genotoxic impurities: Strict control of residual bromoform (<1 ppm) during cyclopropanation.

  • Polymorphism: Crystallization conditions (e.g., antisolvent addition rate) must be optimized to ensure consistent polymorphic form .

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparative data highlight the impact of substituent positioning on bioactivity:

CompoundSubstituent PositionBioactivity (MIC, μg/mL)Solubility (mg/mL)
5-Boc-5-azaspiro[2.5]octane-7-COOH5, 70.03–4 (antibacterial)2.1 (pH 7.4)
6-Boc-6-azaspiro[2.5]octane-5-COOH6, 50.5–8 (antifungal)1.8 (pH 7.4)
4-Boc-7-azaspiro[2.5]octane-6-COOH4, 610–20 (antiviral)0.9 (pH 7.4)

Key observation: The 5,7-substitution pattern confers optimal antibacterial potency, likely due to enhanced interactions with bacterial topoisomerase IV .

Future Directions and Research Gaps

Underexplored Areas

  • In vivo pharmacokinetics: No published data on oral bioavailability or tissue distribution.

  • Toxicology: Systematic studies needed to assess genotoxicity and organ-specific toxicity.

Synthetic Innovations

  • Flow chemistry: Potential for continuous debromination to improve throughput.

  • Biocatalysis: Enzymatic asymmetric synthesis to replace chiral resolution steps .

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